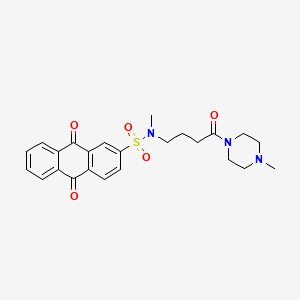

N-methyl-N-(4-(4-methylpiperazin-1-yl)-4-oxobutyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Description

Properties

IUPAC Name |

N-methyl-N-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-9,10-dioxoanthracene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O5S/c1-25-12-14-27(15-13-25)22(28)8-5-11-26(2)33(31,32)17-9-10-20-21(16-17)24(30)19-7-4-3-6-18(19)23(20)29/h3-4,6-7,9-10,16H,5,8,11-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPRDNHEWSPCAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CCCN(C)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-methyl-N-(4-(4-methylpiperazin-1-yl)-4-oxobutyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound features a complex structure characterized by:

- Anthracene core : A polycyclic aromatic hydrocarbon.

- Dioxo groups : Contributing to its reactivity and interaction with biological targets.

- Piperazine moiety : Known for enhancing solubility and bioactivity in medicinal chemistry.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, leading to reduced cell division. This was evidenced in TMD8 B cell lymphoma cells where treatment resulted in decreased levels of cyclin D1 and phosphorylated Rb, indicating effective cell cycle regulation .

- Apoptosis Induction : Treatment with this compound has been associated with increased apoptosis in cancer cells, as demonstrated by the cleavage of PARP and caspase 3, which are markers of programmed cell death .

- Bruton's Tyrosine Kinase (BTK) Inhibition : The compound has been identified as a potent inhibitor of BTK, an important target in B-cell malignancies. It demonstrated an IC50 value of 7 nM, indicating high potency compared to existing therapies like ibrutinib .

Other Biological Activities

In addition to anticancer effects, the compound may exhibit other pharmacological activities:

- Antimicrobial Activity : Some derivatives of similar structures have shown promise against bacterial and fungal strains, suggesting potential applications in treating infections .

- Neuroprotective Effects : Compounds with piperazine structures have been studied for their neuroprotective properties, potentially offering benefits in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:

- The presence of the piperazine group enhances solubility and bioavailability.

- Modifications on the anthracene core can significantly alter potency and selectivity against specific biological targets.

Case Studies

- TMD8 B Cell Lymphoma Study :

- Kinase Selectivity Study :

Data Table

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is its potential as an anticancer agent. The structure of N-methyl-N-(4-(4-methylpiperazin-1-yl)-4-oxobutyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide suggests that it may interact with various biological targets involved in cancer progression.

Case Studies

Recent studies have demonstrated that derivatives of anthracene sulfonamides exhibit cytotoxic effects against various human cancer cell lines, including breast and colon cancer cells. For instance, a study published in Cancer Letters highlighted the efficacy of similar compounds in inhibiting tumor growth in xenograft models .

Antimicrobial Properties

Another promising application of this compound is its potential antimicrobial activity. Sulfonamides are known for their antibacterial properties, and this compound may exhibit similar effects.

Drug Development and Formulation

The compound's unique chemical structure makes it a candidate for further drug development. Its physicochemical properties can be optimized for better solubility and bioavailability, which are critical factors for effective drug formulation.

Pharmaceutical Formulations

Research into the formulation of this compound has indicated that it can be developed into various dosage forms, including:

- Oral tablets

- Injectable solutions

- Topical preparations

These formulations can be tailored to enhance patient compliance and therapeutic effectiveness .

Future Directions and Research Needs

While preliminary studies suggest significant potential for this compound in anticancer and antimicrobial applications, further research is necessary to establish its efficacy and safety profiles comprehensively.

Research Recommendations

Future research should focus on:

- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) profiles.

- Clinical trials to evaluate therapeutic efficacy in humans.

- Exploration of combination therapies with existing chemotherapeutics to enhance treatment outcomes.

Comparison with Similar Compounds

N-(9,10-Dihydro-9,10-dioxoanthracen-2-yl-amino-carbonyl)-4-[5-(p-tolyl)-3-trifluoromethyl-1H-pyrazol-1-yl] benzene sulfonamide derivatives (10a–d)

- Structural Features: These derivatives share the anthraquinone-sulfonamide core but incorporate a pyrazole ring with p-tolyl and trifluoromethyl substituents instead of the piperazine-oxobutyl chain.

- The trifluoromethyl group enhances metabolic stability and lipophilicity compared to the target compound’s piperazine moiety .

- Synthesis: Prepared via refluxing anthraquinone intermediates with celecoxib in ethanol/DMF, indicating a modular approach for introducing diverse substituents .

N-(4-Methylsulfonamido-3-phenoxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide

- Structural Features: Replaces the anthraquinone core with an ethanoanthracene dicarboximide, creating a fused bicyclic system.

- Biological Implications: The rigid ethanoanthracene framework may improve binding to planar biological targets (e.g., DNA or kinases), while the phenoxyphenyl group could alter pharmacokinetics (e.g., absorption, half-life) compared to the target compound’s piperazine chain .

- Synthesis : Reported in Molbank (2011), highlighting its characterization via crystallography or spectroscopy, though bioactivity data remain unspecified .

4-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-4-oxobutanoic acid

- Structural Features: Retains the anthraquinone core but substitutes the sulfonamide group with a 4-oxobutanoic acid chain.

- This may favor applications in metal chelation or pH-dependent solubility .

- Synthesis: Prepared via straightforward functionalization of anthraquinone, emphasizing the versatility of anthraquinone derivatives in organic synthesis .

Tabular Comparison of Key Features

Research Findings and Implications

- Structural Diversity: The anthraquinone scaffold permits extensive functionalization, enabling tailored physicochemical and biological properties. Piperazine and pyrazole groups enhance target selectivity, while carboxylic acids improve solubility .

- Computational Insights : Methods like density functional theory (DFT) and polarizable continuum models (PCM) could predict solvation effects and reactivity, though direct data are absent in the evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.